molecular formula C9H7N3 B11743923 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile

1-Methyl-1H-benzo[d]imidazole-6-carbonitrile

Cat. No.: B11743923
M. Wt: 157.17 g/mol
InChI Key: MAEWJJRVTVNHBC-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a nitrile group at the 6-position and a methyl group at the 1-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable nitrile compound in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-benzo[d]imidazole-6-carbonitrile is unique due to the presence of both a nitrile group and a methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a versatile compound in various applications .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

3-methylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C9H7N3/c1-12-6-11-8-3-2-7(5-10)4-9(8)12/h2-4,6H,1H3

InChI Key

MAEWJJRVTVNHBC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C#N

Origin of Product

United States

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